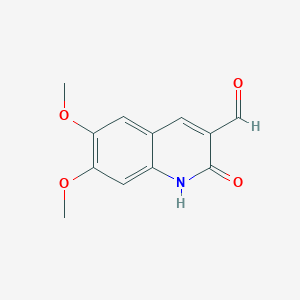

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

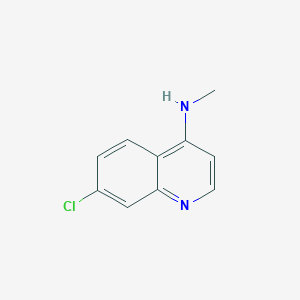

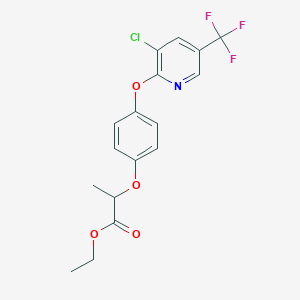

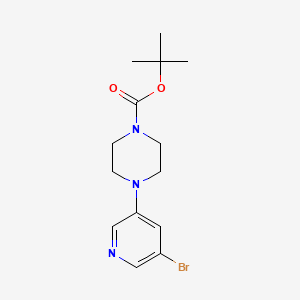

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was reacted with dialkylaminoalkylamines to produce a series of corresponding N-R-amides . Another method involves the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde consists of a quinoline backbone with two methoxy groups at positions 6 and 7, a carbonyl group at position 2, and a carbaldehyde group at position 3 .Chemical Reactions Analysis

While specific chemical reactions involving 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are not detailed in the retrieved sources, related compounds have been studied. For example, bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide occurs with a conventional addition of the halogen to the allyl double bond .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde,” but it appears that the available information is limited and does not cover a wide range of unique applications across multiple fields. The search results mainly discuss the biological activity and potential pharmaceutical applications of similar compounds, such as their analgesic properties and antihypoxic activity .

Orientations Futures

The future research directions for 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives could include further exploration of their potential biological activities. For instance, the antihypoxic actions of related compounds suggest potential applications in medical conditions associated with oxygen deficit .

Mécanisme D'action

Target of Action

Related compounds have been shown to exhibitantihypoxic effects . Antihypoxants are medicines that improve the assimilation of circulating oxygen and increase resistance to oxygen deficit .

Mode of Action

It’s suggested that related compounds may interact with cellular targets to enhance oxygen utilization and resistance to hypoxic conditions .

Biochemical Pathways

Given its potential antihypoxic activity, it may influence pathways related to oxygen transport and utilization .

Pharmacokinetics

Related compounds have been synthesized as hydrochlorides for good water solubility , which could potentially enhance bioavailability.

Result of Action

Related compounds have been shown to exhibit high antihypoxic effects , suggesting that this compound may also enhance cellular resistance to hypoxia.

Propriétés

IUPAC Name |

6,7-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(6-14)12(15)13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIOQXCYAQEVAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549879 |

Source

|

| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101382-56-3 |

Source

|

| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)